Thalidomide-Piperazine-Piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

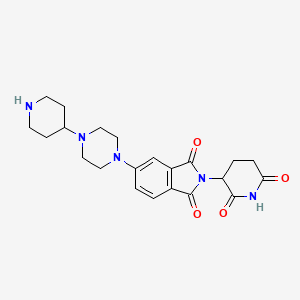

C22H27N5O4 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-(4-piperidin-4-ylpiperazin-1-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C22H27N5O4/c28-19-4-3-18(20(29)24-19)27-21(30)16-2-1-15(13-17(16)22(27)31)26-11-9-25(10-12-26)14-5-7-23-8-6-14/h1-2,13-14,18,23H,3-12H2,(H,24,28,29) |

InChI Key |

LYXHDYJDKVRCIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CCNCC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Thalidomide-Piperazine-Piperidine Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of thalidomide-piperazine-piperidine-containing molecules, primarily focusing on their role as E3 ligase-recruiting moieties within Proteolysis Targeting Chimeras (PROTACs). By hijacking the body's own ubiquitin-proteasome system, these compounds offer a novel therapeutic modality for targeted protein degradation. This document details the underlying signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for the characterization of such compounds.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound conjugates in a therapeutic context is as a component of a PROTAC. A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] In this context, the thalidomide (B1683933) moiety serves as the E3 ligase ligand, specifically binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2][3] The piperazine-piperidine component typically forms part of the linker that connects the thalidomide to the target-binding ligand.

The overall mechanism can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[4]

-

Ubiquitination: This proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

This process is catalytic, as the PROTAC molecule is released after ubiquitination and can induce the degradation of multiple target protein molecules.

Signaling Pathways and Downstream Effects: Case Studies

The downstream biological consequences of using a this compound-based PROTAC are dictated by the specific protein being targeted for degradation. Below are two examples illustrating the signaling pathways and effects.

SMARCA2 Degradation in SMARCA4-Mutant Cancers

The PROTAC molecule YDR1 utilizes a this compound linker to recruit CRBN and targets the ATPase subunit of the SWI/SNF chromatin remodeling complex, SMARCA2, for degradation.[1][5] In cancers with a mutation in the paralog gene SMARCA4, tumor cells become dependent on SMARCA2 for survival. Degradation of SMARCA2 in these contexts leads to synthetic lethality.

-

Downstream Effects:

-

Selective growth inhibition of SMARCA4 mutant cancer cell lines.[4]

-

Synergistic anti-tumor activity when combined with KRAS G12C inhibitors like sotorasib (B605408) in co-mutant lung cancer cells.[1][6]

-

BCL6 Degradation in Diffuse Large B-cell Lymphoma (DLBCL)

PROTACs incorporating a thalidomide-piperazine moiety have been developed to target the transcriptional repressor B-cell lymphoma 6 (BCL6), a key driver in DLBCL.[7][8]

-

Downstream Effects:

Quantitative Data

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| YDR1 | SMARCA2 | H322 | 6.4 | 99.2 | [1][4] |

| HCC515 | 10.6 | 99.4 | [1][4] | ||

| H2030 | 12.7 | 98.7 | [1][4] | ||

| H2126 | 1.2 | 99.6 | [1][4] | ||

| H1792 (24h) | 69 | 87 | [1] | ||

| H1792 (48h) | 60 | 94 | [1] | ||

| ARVN-71228 | BCL6 | OCI-Ly1 | < 1 | > 95 | [9] |

| DZ-837 | BCL6 | DLBCL cell lines | ~600 | - | [8] |

Experimental Protocols

Synthesis of a this compound-Based PROTAC (Example: YDR1)

The synthesis of YDR1 involves a multi-step process. A key step is the reductive amination of an aldehyde intermediate with a Boc-protected piperazine, followed by deprotection and subsequent reactions to attach the SMARCA2-binding ligand.[1][10]

Western Blot for On-Target Degradation

This is a primary assay to quantify the degradation of the target protein.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Quantitative Proteomics for Specificity Profiling

Mass spectrometry-based quantitative proteomics provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment.

-

Sample Preparation:

-

Culture and treat cells with the PROTAC and a vehicle control.

-

Lyse cells, extract proteins, and quantify the protein concentration.

-

Reduce, alkylate, and digest proteins into peptides using trypsin.

-

Label peptide samples with isobaric tags (e.g., TMT) for multiplexed analysis.

-

-

LC-MS/MS Analysis: Analyze the labeled peptide mixture using a high-resolution mass spectrometer.

-

Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Determine which proteins are significantly downregulated in the PROTAC-treated samples compared to the control.

Cereblon Binding Assay (Fluorescence Polarization)

This assay confirms the engagement of the thalidomide moiety with its target, Cereblon.

-

Assay Principle: This is a competitive binding assay based on the displacement of a fluorescently-labeled thalidomide probe from recombinant CRBN by the test compound.

-

Procedure:

-

In a microplate, incubate purified recombinant CRBN with a fluorescently labeled thalidomide probe.

-

Add varying concentrations of the test compound (PROTAC).

-

Measure the change in fluorescence polarization using a microplate reader.

-

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the probe and binding of the test compound to CRBN. Calculate the IC50 value from the dose-response curve.

Conclusion

This compound conjugates are valuable tools in the development of PROTACs, a promising new class of therapeutics. Their mechanism of action, centered on the recruitment of the E3 ligase Cereblon to induce targeted protein degradation, has been successfully applied to various high-value cancer targets such as SMARCA2 and BCL6. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and validation of these novel compounds, paving the way for further research and development in the field of targeted protein degradation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. YDR1 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting BCL6 in DLBCL: The Impact of PROTAC Degraders in Preclinical Studies [synapse.patsnap.com]

- 10. biorxiv.org [biorxiv.org]

The Strategic Role of the Thalidomide-Piperazine-Piperidine Moiety in Cereblon-Recruiting PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The thalidomide-piperazine-piperidine scaffold represents a key component in the design of modern PROTACs, serving as a highly effective E3 ligase ligand-linker conjugate that recruits the Cereblon (CRBN) E3 ligase.[1][2][3][4]

Thalidomide and its analogs are well-established ligands for CRBN. The incorporation of a piperazine-piperidine motif into the linker structure is a strategic design choice aimed at enhancing the physicochemical and pharmacokinetic properties of the PROTAC, such as metabolic stability, solubility, and conformational rigidity, which are critical for optimizing ternary complex formation and overall degradation efficacy.[5][6] This guide provides an in-depth technical overview of the role, mechanism, and evaluation of PROTACs incorporating the this compound moiety.

Mechanism of Action

PROTACs containing the this compound moiety function by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[2][7]

Quantitative Performance Data: The Case of YDR1

YDR1 is a potent and orally bioavailable PROTAC that incorporates a this compound moiety to recruit CRBN for the degradation of its target, SMARCA2.[1][8] SMARCA2 is a key ATPase subunit of the SWI/SNF chromatin remodeling complex. The degradation of SMARCA2 is a promising therapeutic strategy for cancers with mutations in the paralogous subunit, SMARCA4, a context known as synthetic lethality.[7][9] The performance of YDR1 has been quantified in various SMARCA4-mutant non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time | Reference |

| H322 | SMARCA2 | 6.4 | 99.2 | 24h | [1][2] |

| HCC515 | SMARCA2 | 10.6 | 99.4 | 24h | [1][2] |

| H2030 | SMARCA2 | 12.7 | 98.7 | 24h | [1][2] |

| H2126 | SMARCA2 | 1.2 | 99.6 | 24h | [1][2] |

| H1792 (SMARCA4-WT) | SMARCA2 | 69 | 87 | 24h | [1] |

-

DC50 : Half-maximal degradation concentration.

-

Dmax : Maximum percentage of protein degradation.

Signaling Pathway: SMARCA2 Degradation in SMARCA4-Mutant Cancer

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical chromatin remodeler that utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene expression. This complex contains one of two mutually exclusive ATPase subunits: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[8][10]

In many cancers, the SMARCA4 gene is mutated and inactivated. These cancer cells become dependent on the remaining functional SMARCA2-containing SWI/SNF complex for their survival and proliferation. This dependency creates a synthetic lethal vulnerability. Targeting SMARCA2 for degradation in these SMARCA4-mutant tumors effectively dismantles the functional SWI/SNF complex, leading to cell cycle arrest and apoptosis, while largely sparing healthy cells where SMARCA4 is present and functional.[9][11][12]

Experimental Protocols

Validating the efficacy and mechanism of a PROTAC requires a suite of biochemical and cell-based assays. Below are methodologies for key experiments.

Western Blot for Protein Degradation Analysis

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., H322, HCC515) in 6-well plates to achieve 70-80% confluency. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[13][14]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following purified components in ubiquitination buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT):

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant CRL4-CRBN E3 ligase complex

-

Recombinant target protein (e.g., SMARCA2)

-

Ubiquitin

-

ATP

-

PROTAC (at desired concentration) or DMSO control.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by Western Blot, using an antibody against the target protein. A successful reaction will show a ladder of higher molecular weight bands above the unmodified target protein, indicating poly-ubiquitination.

Clonogenic (Colony Formation) Assay

This assay assesses the long-term effect of a PROTAC on the ability of single cells to proliferate and form colonies, providing a measure of cytotoxicity and anti-proliferative effects.[5]

Methodology:

-

Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells per well in a 6-well plate).

-

Treatment: Allow cells to adhere, then treat with various concentrations of the PROTAC or vehicle control.

-

Incubation: Incubate the cells for an extended period (e.g., 10-14 days) until visible colonies form. The medium may need to be changed periodically.

-

Fixing and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with a methanol/acetic acid solution or ethanol.

-

Stain the colonies with a solution such as 0.5% crystal violet.

-

-

Analysis: Wash away excess stain and allow the plates to dry. Count the number of colonies (typically defined as >50 cells) in each well. The results can be used to determine the inhibitory concentration (IC50) for cell proliferation.[3][15]

Conclusion

The this compound moiety is a sophisticated and highly functional component in the rational design of CRBN-recruiting PROTACs. Its dual role as a potent E3 ligase handle and a structurally optimized linker element contributes significantly to the development of effective protein degraders. As exemplified by the SMARCA2 degrader YDR1, PROTACs built with this scaffold can achieve high potency and selectivity, offering promising therapeutic avenues for challenging diseases like cancer. A thorough understanding and application of the biochemical and cellular assays outlined in this guide are essential for the successful development and validation of this important class of targeted therapeutics.

References

- 1. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. preludetx.com [preludetx.com]

- 6. Rational design and discovery of potent PROTAC degraders of ASK1: a targeted therapy in MASH - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | SWI/SNF chromatin remodelers in prostate cancer progression [frontiersin.org]

- 8. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - OAK Open Access Archive [oak.novartis.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]

Thalidomide-Piperazine-Piperidine as a Cereblon E3 Ligase Ligand: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest. Thalidomide (B1683933) and its analogs have been extensively utilized as ligands for the Cereblon (CRBN) E3 ligase. This technical guide provides a comprehensive overview of thalidomide-piperazine-piperidine, a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand and a piperazine-piperidine linker, designed for use in PROTAC technology.[1][2]

This document details the mechanism of action, provides representative quantitative data for a similar class of molecules, outlines key experimental protocols for characterization, and presents visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core function of a thalidomide-based PROTAC is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. The thalidomide moiety of the this compound ligand binds to Cereblon, a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase (CRL4-CRBN).[3] Simultaneously, the other end of the PROTAC, which is conjugated to the piperazine-piperidine linker, binds to the target protein of interest.

This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Caption: Mechanism of action for a thalidomide-based PROTAC.

Quantitative Data

Table 1: Representative Binding Affinities of Thalidomide Analogs to Cereblon

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | F Fischer, et al. Nature. 2014. |

| Lenalidomide | ~1 µM | ITC | F Fischer, et al. Nature. 2014. |

| Pomalidomide | ~300 nM | ITC | F Fischer, et al. Nature. 2014. |

Table 2: Representative Degradation Potency and Efficacy of a Thalidomide-Based BRD4 PROTAC

| Parameter | Value | Cell Line | Assay Method |

| DC50 (Half-maximal Degradation Concentration) | 1.8 nM | 22Rv1 | Western Blot |

| Dmax (Maximum Degradation) | >95% | 22Rv1 | Western Blot |

| Time to Onset of Degradation | 2 hours | 22Rv1 | Western Blot |

| Duration of Degradation | >72 hours | 22Rv1 | Western Blot |

Note: The data in these tables are representative and are intended for illustrative purposes. Actual values for a PROTAC utilizing the this compound linker would need to be determined experimentally.

Experimental Protocols

The characterization of a this compound-based PROTAC involves a series of biochemical and cell-based assays to determine its binding affinity, degradation efficacy, and cellular mechanism of action.

Protocol 1: Cereblon Binding Affinity Assay (Competitive Fluorescence Polarization)

This assay determines the binding affinity of the this compound ligand to Cereblon.

Materials:

-

Recombinant human CRBN-DDB1 protein complex

-

Fluorescently labeled thalidomide tracer (e.g., FITC-thalidomide)

-

This compound ligand

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

384-well, low-volume, black microplates

Procedure:

-

Prepare a serial dilution of the this compound ligand in assay buffer.

-

In the microplate, add the CRBN-DDB1 protein complex and the fluorescently labeled thalidomide tracer at a fixed concentration.

-

Add the serially diluted this compound ligand to the wells.

-

Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for CRBN binding affinity assay.

Protocol 2: Target Protein Degradation Assay (Western Blot)

This assay quantifies the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the target protein

-

This compound-based PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the target protein.

-

Incubate with the HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax.

Protocol 3: Ternary Complex Formation Assay (NanoBRET)

This assay monitors the formation of the ternary complex (Target Protein-PROTAC-CRBN) in live cells.

Materials:

-

Cell line co-expressing the target protein fused to a NanoLuc luciferase (Nluc) and CRBN fused to a HaloTag

-

NanoBRET Nano-Glo substrate

-

HaloTag NanoBRET 618 ligand

-

This compound-based PROTAC

Procedure:

-

Seed the engineered cells in a white, 96-well plate.

-

Treat the cells with a serial dilution of the PROTAC.

-

Add the HaloTag NanoBRET 618 ligand and the NanoBRET Nano-Glo substrate to the wells.

-

Incubate at room temperature in the dark for 2-3 hours.

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

-

Calculate the NanoBRET ratio (acceptor emission / donor emission).

-

Plot the NanoBRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Caption: Workflow for NanoBRET ternary complex formation assay.

Conclusion

The this compound moiety is a valuable chemical tool for the development of PROTACs that recruit the Cereblon E3 ligase. Its structure offers a versatile platform for conjugation to a wide array of target protein ligands. A thorough characterization of the resulting PROTACs, encompassing binding affinity, degradation efficacy, and mechanism of action, is crucial for advancing these molecules through the drug discovery pipeline. The experimental protocols and representative data provided in this guide serve as a foundational resource for researchers engaged in the design and evaluation of novel thalidomide-based protein degraders.

References

A Technical Guide to the Physicochemical Properties of Thalidomide-Piperazine-Piperidine Hybrid Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction: The synthesis of hybrid molecules, which combine distinct pharmacophoric moieties, is a compelling strategy in modern drug discovery. A hypothetical "thalidomide-piperazine-piperidine" conjugate represents such a molecule, designed to leverage the biological activities of its components. Thalidomide (B1683933) is a well-known immunomodulator that binds to the E3 ubiquitin ligase cereblon, a mechanism leveraged in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Piperazine (B1678402) and piperidine (B6355638) are common saturated heterocyclic scaffolds in medicinal chemistry, frequently used to modulate physicochemical properties such as solubility and basicity, and to serve as linkers or core structural elements.[4][5]

This technical guide provides a comprehensive overview of the predicted physicochemical properties of a this compound hybrid. As this specific conjugate is not a widely characterized entity, this document outlines the fundamental properties of its constituent parts, predicts the characteristics of the final hybrid, and furnishes detailed experimental protocols for their empirical determination. The information herein is intended to guide researchers in the synthesis, characterization, and development of this class of molecules.

Physicochemical Properties of Core Components

An understanding of the individual building blocks is crucial for predicting the behavior of the final hybrid molecule. The key physicochemical parameters for thalidomide, piperazine, and piperidine are summarized below.

| Property | Thalidomide | Piperazine | Piperidine |

| Molecular Formula | C₁₃H₁₀N₂O₄[6] | C₄H₁₀N₂[7] | C₅H₁₁N[8] |

| Molecular Weight ( g/mol ) | 258.23[6] | 86.14[7] | 85.15[8] |

| Melting Point (°C) | 269-271[6] | 109-112[5] | -7 to -11.9[8][9] |

| Boiling Point (°C) | 509.7 (at 760 mmHg)[6] | 145-146[5] | 106[8][10] |

| Water Solubility | Poorly soluble[11] | Freely soluble[12][13] | Miscible[8][9] |

| logP (Octanol-Water) | 0.35[6] | -1.5[14] | 0.84[10] |

| pKa | Not typically reported (imide proton is weakly acidic) | 5.35, 9.73[7][12] | 11.22 (protonated form)[8] |

Predicted Physicochemical Properties of a this compound Hybrid

The conjugation of these three moieties would result in a novel molecule with a distinct set of properties. The exact values will depend on the specific linker chemistry and attachment points. A representative structure, this compound hydrochloride, has a molecular formula of C₂₂H₂₈ClN₅O₄ and a molecular weight of 461.94 g/mol .[15]

| Property | Predicted Characteristic / Value | Rationale & Importance | Experimental Determination Method |

| Molecular Weight | > 450 g/mol | The sum of the components, influencing diffusion and permeability. The hydrochloride salt form generally has better water solubility and stability.[1] | Mass Spectrometry |

| pKa | Expected to have at least two basic pKa values. | The piperazine and piperidine nitrogens are basic and will be protonated at physiological pH, significantly impacting solubility and receptor interactions. | Potentiometric Titration[16][17] |

| Aqueous Solubility | pH-dependent; likely higher at acidic pH. | Crucial for bioavailability and formulation. The basic nitrogens can form salts to improve solubility, while the thalidomide moiety contributes to low intrinsic solubility.[18] | Shake-Flask Method (Kinetic & Thermodynamic)[19][20] |

| Lipophilicity (logD) | pH-dependent; will vary significantly. | Governs membrane permeability and off-target effects. At physiological pH (7.4), the protonation of the basic centers will decrease the logD relative to the neutral molecule's logP.[21] | Shake-Flask Method[22][23] |

| Chemical Stability | Potential for hydrolysis of the glutarimide (B196013) ring. | Determines shelf-life and degradation pathways. The stability should be assessed across a range of pH values.[24] | HPLC-Based Stability Indicating Assay[25][26] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of a novel chemical entity.

This method determines the pKa values by monitoring pH changes of a solution upon the addition of a titrant.[17][27]

Protocol:

-

Calibration: Calibrate the pH meter using standard buffers at pH 4, 7, and 10.[17][27]

-

Sample Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.[27]

-

Titration Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer. To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[27] Purge the solution with nitrogen to remove dissolved CO₂.[17][27]

-

Titration: If the compound is a base, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.[27] Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition until the pH reaches ~12.[27]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points of the titration curve.[16][28] Perform at least three titrations to ensure reproducibility.[27]

This "gold standard" method measures the concentration of a saturated solution at equilibrium.[19][20] Both kinetic and thermodynamic solubility can be assessed.

Protocol for Thermodynamic Solubility:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution at a specific pH (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[19]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[19]

-

Kinetic Solubility: For higher throughput screening, a kinetic solubility assay can be performed. This typically involves adding a concentrated DMSO stock solution of the compound to the aqueous buffer and measuring the concentration before significant precipitation occurs (e.g., after 2 hours of incubation).[19][29][30]

This method measures the partitioning of a compound between n-octanol and water, which is crucial for predicting its behavior in biological systems.[21][22][23]

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4 PBS) and vice-versa by shaking them together for 24 hours and then separating the phases.[22]

-

Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer.[31]

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature to allow for partitioning equilibrium.[31] Let the phases separate completely, which may require centrifugation.[31]

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[32]

This assay evaluates the degradation of the compound over time under defined conditions.[24][33]

Protocol:

-

Sample Preparation: Prepare solutions of the test compound (e.g., 5 µM) in various aqueous buffers (e.g., pH 4, 7.4, and 9) from a DMSO stock.[24]

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).[24]

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each solution.[24] Quench any further degradation by adding an organic solvent like methanol (B129727) and store the samples at low temperature (-20°C or below) until analysis.[24]

-

Analysis: Analyze all samples by a stability-indicating HPLC method (which can separate the parent compound from its degradants) with UV or MS detection.[25][26]

-

Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation rate and half-life under each condition.

Visualizations

Caption: Influence of core moieties on the final hybrid molecule's properties.

Caption: Workflow for the physicochemical profiling of a novel hybrid molecule.

Caption: Relationship between pH, ionization state, and key drug properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. thalidomide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound - Immunomart [immunomart.com]

- 4. benchchem.com [benchchem.com]

- 5. Piperazine | 110-85-0 [chemicalbook.com]

- 6. (S)-Thalidomide | CAS#:841-67-8 | Chemsrc [chemsrc.com]

- 7. webqc.org [webqc.org]

- 8. PIPERIDINE - Ataman Kimya [atamanchemicals.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine - Wikipedia [en.wikipedia.org]

- 13. ycdehongchem.com [ycdehongchem.com]

- 14. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. enamine.net [enamine.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. LogP / LogD shake-flask method [protocols.io]

- 23. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 24. enamine.net [enamine.net]

- 25. altabrisagroup.com [altabrisagroup.com]

- 26. researchgate.net [researchgate.net]

- 27. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 31. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 32. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. openaccessjournals.com [openaccessjournals.com]

Structural Analysis of Thalidomide-Piperazine-Piperidine Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-piperazine-piperidine conjugates have emerged as a significant structural motif in the development of targeted protein degraders, particularly within the class of molecules known as Proteolysis Targeting Chimeras (PROTACs). These tripartite structures function as highly specific E3 ligase ligands, bridging the gap between a target protein and the cellular machinery responsible for protein degradation. At the core of this functionality is the thalidomide (B1683933) moiety, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase. The piperazine (B1678402) and piperidine (B6355638) rings, acting as a rigid and versatile linker, play a crucial role in orienting the PROTAC molecule to facilitate the formation of a productive ternary complex, ultimately leading to the ubiquitination and subsequent degradation of the target protein.

This technical guide provides an in-depth structural analysis of this compound conjugates, focusing on their synthesis, conformational properties, and role in the broader context of PROTAC design.

Core Structural Components and Functionality

The this compound conjugate can be deconstructed into three key components:

-

Thalidomide Moiety: This serves as the Cereblon (CRBN) E3 ligase binding element. The glutarimide (B196013) portion of thalidomide is crucial for its interaction with a hydrophobic pocket on CRBN.

-

Piperazine Ring: This six-membered heterocycle, containing two nitrogen atoms, offers a degree of rigidity to the linker. Its conformational flexibility is well-characterized and can influence the overall shape of the PROTAC.

-

Piperidine Ring: This saturated heterocycle provides an additional structural element to the linker, contributing to its length and spatial arrangement. The piperidine ring can also serve as an attachment point for the rest of the PROTAC molecule.

The strategic combination of these rings in the linker is critical for achieving the optimal distance and orientation between the target protein and the E3 ligase to induce efficient protein degradation.

Data Presentation: Physicochemical and Biological Properties

While specific quantitative data for a wide range of this compound conjugates is not extensively available in a centralized format, the following tables summarize key properties of a representative PROTAC molecule, YDR1, which incorporates this linker system for the degradation of the SMARCA2 protein.[1][2][3]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Target Protein | E3 Ligase Ligand | Reference |

| YDR1 | Not explicitly stated | Not explicitly stated | SMARCA2 | Thalidomide-based | [1][2][3] |

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| YDR1 | SMARCA4 mutant lung cancer cells | 7.7 | >90% (inferred) | [1] |

| YD54 (related compound) | SMARCA4 mutant lung cancer cells | 3.5 | >90% (inferred) | [1] |

Note: DC50 is the concentration of the compound that induces 50% degradation of the target protein. Dmax is the maximum degradation of the target protein observed.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of specific this compound conjugates are often proprietary or found within the supplementary information of scientific publications. The following are generalized protocols based on established methodologies for the synthesis and analysis of PROTAC molecules.

General Synthesis of a this compound Linker

The synthesis of these conjugates typically involves a multi-step process. A plausible synthetic route for a this compound intermediate, based on the synthesis of similar PROTAC linkers, is outlined below. This protocol is a representative example and may require optimization for specific target molecules.

Step 1: Synthesis of N-Boc-piperazine-piperidine

-

To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM), add N,N'-diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Add 1-Boc-piperazine (1.1 equivalents) and a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-Boc-piperazine-piperidine.

Step 2: Coupling of Thalidomide Moiety

-

To a solution of 4-aminothalidomide (1 equivalent) and the N-Boc-piperazine-piperidine from Step 1 (1.1 equivalents) in a solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the Boc-protected this compound conjugate.

Step 3: Deprotection

-

Dissolve the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the final this compound amine salt.

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a 5-10 mg sample of the synthesized conjugate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Acquire 1H and 13C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

-

For detailed structural elucidation and conformational analysis, two-dimensional NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

Conformational dynamics of the piperazine and piperidine rings can be investigated using variable temperature NMR studies.

X-ray Crystallography

-

Grow single crystals of the conjugate suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Process the diffraction data (integration, scaling, and absorption correction) using appropriate software.

-

Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the diffraction data.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated degradation pathway.

Experimental Workflow: Synthesis and Characterization

Caption: General workflow for synthesis and characterization.

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: Structure-Activity Relationship logic.

Conclusion

The this compound conjugate represents a key building block in the rational design of potent and selective PROTACs. Its structural features, including the well-defined Cereblon-binding thalidomide moiety and the conformationally constrained yet versatile piperazine-piperidine linker, are critical for inducing the degradation of target proteins. A thorough understanding of the synthesis, conformational behavior, and structure-activity relationships of these conjugates is paramount for the successful development of novel protein-degrading therapeutics. Future research focusing on the detailed structural analysis of a wider array of these conjugates will undoubtedly accelerate the advancement of this promising therapeutic modality.

References

The Technical Landscape of Thalidomide-Piperazine-Piperidine in Targeted Protein Degradation

A Deep Dive into a Novel E3 Ligase-Linker Conjugate for PROTAC-mediated Therapeutics

For Immediate Release

In the rapidly advancing field of targeted protein degradation (TPD), the design and synthesis of novel Proteolysis Targeting Chimeras (PROTACs) are paramount for developing next-generation therapeutics. This technical guide focuses on a specific and promising architectural element in PROTAC design: the thalidomide-piperazine-piperidine moiety. This conjugate serves as a cornerstone for creating potent and selective protein degraders, leveraging the well-established recruitment of the Cereblon (CRBN) E3 ubiquitin ligase by thalidomide (B1683933) and its derivatives, coupled with a rigid and versatile piperazine-piperidine linker.

This document provides an in-depth overview for researchers, scientists, and drug development professionals, detailing the mechanism of action, quantitative performance metrics, and key experimental protocols associated with PROTACs incorporating this advanced linker technology. A prime example, the SMARCA2 degrader YDR1, will be used to illustrate the practical application and efficacy of this approach.

The PROTAC Paradigm: A Tripartite Alliance for Protein Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, effectively hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.[3]

The this compound conjugate represents a sophisticated E3 ligase ligand-linker combination.[4] The thalidomide component serves as the CRBN-recruiting element, a widely employed strategy in PROTAC development.[5] The piperazine-piperidine linker offers a degree of rigidity that can be advantageous for optimizing the geometry of the ternary complex, potentially leading to improved degradation efficiency and selectivity.[1][2]

Mechanism of Action: Orchestrating Targeted Proteolysis

The signaling pathway initiated by a this compound-based PROTAC follows a well-defined sequence of events, leading to the selective removal of the target protein.

Figure 1: PROTAC-mediated Protein Degradation Pathway. This diagram illustrates the catalytic cycle of a thalidomide-based PROTAC.

Quantitative Assessment of Degradation: The YDR1 Case Study

A concrete example of a potent PROTAC utilizing a this compound-like core is YDR1, a selective degrader of SMARCA2.[3][6] SMARCA2 is a component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with mutations in its paralog, SMARCA4.[4][7] The degradation efficiency of YDR1 has been quantified in various cancer cell lines, with key metrics being the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3][8]

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |

| H322 | SMARCA2 | 6.3 | 99.4 | [3] |

| H1792 | SMARCA2 | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | [8] |

| HCC515 | SMARCA2 | 10.6 | 99.4 | [3][8] |

| H2030 | SMARCA2 | 12.7 | 98.7 | [3][8] |

| H2126 | SMARCA2 | 1.2 | 99.6 | [3][8] |

Table 1: Degradation Potency of YDR1 in Various Cancer Cell Lines.

Experimental Protocols: From Synthesis to Cellular Analysis

The development and characterization of PROTACs like YDR1 involve a series of well-defined experimental procedures.

Synthesis of a this compound-based PROTAC

The synthesis of a PROTAC with this core structure typically involves a multi-step process, culminating in the coupling of the E3 ligase-linker moiety with a ligand for the protein of interest. While the precise synthesis of YDR1 is detailed in the primary literature, a generalizable synthetic workflow is presented below.

Figure 2: General Synthetic Workflow for a this compound PROTAC.

Western Blotting for Protein Degradation Assessment

This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

-

Cancer cell lines (e.g., H322, H1792)

-

PROTAC of interest (e.g., YDR1) dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the target protein, e.g., anti-SMARCA2, and a loading control, e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Analysis:

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Cell Viability Assay

This assay is crucial to assess the functional consequence of target protein degradation on cell proliferation and to determine the cytotoxic effects of the PROTAC.

Materials:

-

Cancer cell lines

-

PROTAC of interest

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the PROTAC and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Assay Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

-

Conclusion and Future Directions

The this compound scaffold represents a significant advancement in the design of PROTACs for targeted protein degradation. The successful development of potent and selective degraders like YDR1 underscores the potential of this E3 ligase-linker conjugate in creating novel therapeutics for challenging diseases such as cancer. The rigid nature of the piperazine-piperidine linker offers a valuable tool for fine-tuning the conformational properties of PROTACs, thereby optimizing their degradation efficiency and pharmacokinetic profiles. Future research in this area will likely focus on further exploring the structure-activity relationships of this linker class, expanding its application to a wider range of target proteins, and advancing these next-generation degraders into clinical development.

References

- 1. Rational design and discovery of potent PROTAC degraders of ASK1: a targeted therapy in MASH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 3. YDR1 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]

- 4. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Preliminary Biological Evaluation of Thalidomide-Piperazine-Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological evaluation of thalidomide (B1683933) derivatives incorporating piperazine (B1678402) and piperidine (B6355638) moieties. These compounds are of significant interest, primarily as components of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed for targeted protein degradation. This document outlines the core mechanism of action, summarizes key in vitro efficacy data, provides detailed experimental protocols for relevant biological assays, and visualizes the critical signaling pathways and experimental workflows.

Introduction: The Rise of Thalidomide Analogs in Targeted Protein Degradation

Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), have garnered renewed attention for their ability to bind to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN). This interaction can be harnessed to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins.

The thalidomide-piperazine-piperidine scaffold represents a key structural motif in the design of PROTACs. In this context, the thalidomide derivative serves as the E3 ligase-binding element, the piperazine-piperidine component often functions as a linker, and this entire assembly is connected to a ligand that targets a specific protein of interest for degradation. This technical guide will focus on the biological evaluation of the core this compound structure and its analogs, which forms the basis for the development of these targeted therapies.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The primary mechanism of action for this compound-based PROTACs is the hijacking of the cellular ubiquitin-proteasome system to eliminate a target protein.[1] This process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to both the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: The close proximity of the POI and the E3 ligase, facilitated by the PROTAC, allows for the efficient transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.

-

PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of binding and degradation.

This catalytic mode of action allows for the degradation of multiple target protein molecules by a single PROTAC molecule, making it a highly efficient and potent therapeutic strategy.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activity of various thalidomide analogs, including those with piperazine and piperidine functionalities, against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells. Additionally, data on the modulation of key signaling proteins are provided.

Table 1: Antiproliferative Activity of Thalidomide Analogs (IC50 in µM)

| Compound | HepG-2 (Liver Cancer) | PC3 (Prostate Cancer) | MCF-7 (Breast Cancer) | Reference |

| Thalidomide | 11.26 ± 0.54 | 14.58 ± 0.57 | 16.87 ± 0.7 | [2] |

| Analog 18f | 11.91 ± 0.9 | 9.27 ± 0.7 | 18.62 ± 1.5 | [2] |

| Analog 21b | 10.48 ± 0.8 | 22.56 ± 1.6 | 16.39 ± 1.4 | [2] |

| Analog 24b | 2.51 µg/mL | 5.80 µg/mL | 4.11 µg/mL | [3] |

| Thalidomide (µg/mL) | 11.26 µg/mL | 14.58 µg/mL | 16.87 µg/mL | [3] |

Table 2: Immunomodulatory and Apoptotic Effects in HepG-2 Cells

| Compound | TNF-α Level (pg/mL) | NF-κB p65 Level (pg/mL) | VEGF Level (pg/mL) | Caspase-8 Level (Fold Increase) | Reference |

| Control | 162.5 | 278.1 | 432.5 | 1 | [3] |

| Thalidomide | 53.1 | 110.5 | 153.2 | ~8 | [3] |

| Analog 24b | 82.5 | 76.5 | 185.3 | ~7 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell lines (e.g., HepG-2, PC3, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

TNF-α, NF-κB p65, and VEGF Quantification (ELISA)

The levels of Tumor Necrosis Factor-alpha (TNF-α), the p65 subunit of Nuclear Factor-kappa B (NF-κB), and Vascular Endothelial Growth Factor (VEGF) in cell culture supernatants can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human TNF-α, NF-κB p65, or VEGF ELISA kits

-

Cell culture supernatants from treated and control cells

-

Wash buffer

-

Assay diluent

-

Detection antibody

-

Substrate solution

-

Stop solution

-

Microplate reader

General Procedure (will vary slightly based on the specific kit):

-

Prepare standards and samples according to the kit instructions.

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.[5]

-

Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).[5]

-

Wash the wells multiple times with wash buffer.[5]

-

Add the detection antibody to each well and incubate.[5]

-

Wash the wells again to remove unbound antibody.

-

Add the substrate solution to each well and incubate in the dark. A color change will develop.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.[5]

-

Calculate the concentration of the target protein in the samples by comparing their absorbance to the standard curve.

Caspase-8 Activity Assay

Caspase-8 is a key initiator caspase in the extrinsic pathway of apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.

Materials:

-

Caspase-8 activity assay kit

-

Cell lysates from treated and control cells

-

Reaction buffer

-

Caspase-8 substrate (e.g., IETD-pNA)

-

Microplate reader

Procedure:

-

Induce apoptosis in cells with the test compounds.

-

Lyse the cells and collect the cytosolic extract.[6]

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add a specific amount of protein from each sample.

-

Add the reaction buffer containing the caspase-8 substrate to each well.[6]

-

Incubate the plate at 37°C for 1-2 hours.[6]

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

The fold-increase in caspase-8 activity is determined by comparing the readings of the treated samples to the untreated control.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: PROTAC-mediated protein degradation workflow.

Caption: Inhibition of the TNF-α/NF-κB signaling pathway.

Caption: General experimental workflow for biological evaluation.

Conclusion

The preliminary biological evaluation of this compound derivatives and their analogs reveals their significant potential as anticancer and immunomodulatory agents. Their ability to engage the CRBN E3 ligase makes them valuable components in the development of PROTACs for targeted protein degradation. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate and optimize these promising compounds for therapeutic applications. Future studies should focus on elucidating the structure-activity relationships, expanding the scope of target proteins for degradation, and evaluating the in vivo efficacy and safety of these novel chemical entities.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. abcam.com [abcam.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thalidomide-Piperazine-Piperidine Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a thalidomide-piperazine-piperidine linker system. These PROTACs are designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Introduction to Thalidomide-Based PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] PROTACs that utilize thalidomide (B1683933) or its analogs (e.g., lenalidomide, pomalidomide) specifically recruit the CRBN E3 ligase complex.[1] The piperazine-piperidine linker component offers a degree of rigidity and can influence the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability.[2][3]

The general mechanism of action for these PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC can be recycled for further rounds of degradation.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which a this compound based PROTAC induces the degradation of a target protein.

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental Protocols

This section details a representative synthesis of a this compound based PROTAC targeting the bromodomain-containing protein 4 (BRD4). The synthesis involves the coupling of a commercially available this compound linker intermediate with a derivative of the BRD4 inhibitor, JQ1.

General Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: General workflow for the synthesis of the target PROTAC.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the coupling of a this compound intermediate with a carboxylic acid-functionalized JQ1 ligand.

Materials:

-

This compound intermediate

-

JQ1-carboxylic acid derivative

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

-

To a solution of the JQ1-carboxylic acid derivative (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the this compound intermediate (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.

Characterization:

Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Evaluation of Target Protein Degradation

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein (BRD4) in a cellular context.

Materials:

-

Human cell line expressing BRD4 (e.g., MM.1S)

-

Cell culture medium and supplements

-

Synthesized PROTAC

-

DMSO (for stock solution)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BRD4 and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).

-

-

Protein Extraction and Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and a digital imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD4 band intensity to the loading control for each sample.

-

Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for thalidomide-based PROTACs targeting various proteins. This data is provided for comparative purposes to illustrate the typical efficacy of such molecules.

| PROTAC Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| ZB-S-29 | SHP2 | - | 6.02 | - | [4] |

| PTD10 | BTK | MOLM-14 | 0.5 | > 90 | |

| dBET6 | BRD4 | MM.1S | < 1 | > 90 |

Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive guide for the development and evaluation of this compound based PROTACs. The modular nature of PROTAC synthesis allows for the adaptation of these protocols to target a wide range of proteins of interest by substituting the appropriate POI ligand. Careful characterization and cellular evaluation are crucial steps to confirm the successful synthesis and biological activity of these potent protein degraders.

References

Application Notes and Protocols for Cell-Based Assay Design Using Thalidomide-Piperazine-Piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

This document focuses on a specific class of PROTACs utilizing a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, connected to a POI ligand via a piperazine-piperidine linker. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are well-characterized binders of CRBN.[1][][3] The piperazine-piperidine linker is a rigid and versatile scaffold that can improve physicochemical properties such as solubility and oral bioavailability, while also providing structural rigidity to facilitate the formation of a stable ternary complex between the POI and CRBN.[][5][6][7]

These application notes provide a comprehensive guide to the design and execution of cell-based assays for the evaluation of thalidomide-piperazine-piperidine PROTACs. The protocols detailed herein will enable researchers to characterize the formation of the ternary complex, quantify target protein degradation, and assess the downstream functional consequences.

Mechanism of Action

The fundamental mechanism of a this compound PROTAC is to induce the proximity of the target POI and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[7][8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.

Figure 1: Mechanism of action of a this compound PROTAC.

Data Presentation

The efficacy of a PROTAC is typically characterized by its ability to induce target degradation (DC50 and Dmax) and its effect on cell viability (IC50). These parameters are crucial for structure-activity relationship (SAR) studies and for selecting lead candidates for further development.

| Compound ID | Target Protein | Cell Line | DC50 (nM)[8] | Dmax (%)[8] | IC50 (nM) |

| TPP-PROTAC-001 | BRD4 | HeLa | 10 | >90 | 25 |

| TPP-PROTAC-002 | BTK | Ramos | 5 | >95 | 15 |

| TPP-PROTAC-003 | CDK9 | MV4-11 | 20 | >85 | 50 |

| Negative Control | BRD4 | HeLa | >1000 | <10 | >1000 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific PROTAC, target protein, and experimental conditions.

Experimental Protocols